molecular formula C18H20N4OS B2635563 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone CAS No. 692284-78-9

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone

Cat. No. B2635563
CAS RN: 692284-78-9
M. Wt: 340.45
InChI Key: ZVPSGGSVFUPOIZ-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone, also known as TQ-AZ, is a novel compound that has gained much attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticonvulsant Properties

Compounds related to 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone have been explored for their anticonvulsant properties. A study by Alswah et al. (2013) synthesized novel quinoxaline derivatives, including 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, and evaluated their anticonvulsant activities using metrazol-induced convulsions models. Some of these compounds exhibited significant anticonvulsant activities, suggesting potential applications in treating convulsive disorders (Alswah et al., 2013).

Antimicrobial Activity

Derivatives of 1,2,3-triazoles, which are structurally related to 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone, have been synthesized and evaluated for antimicrobial activity. Holla et al. (2005) investigated the antimicrobial properties of substituted 1,2,3-triazoles, finding that some compounds exhibited antimicrobial effects against various microorganisms (Holla et al., 2005).

Anticancer Activity

A study by Reddy et al. (2015) focused on synthesizing 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity. These compounds, including 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine derivatives, were evaluated against human neuroblastoma and colon carcinoma cell lines. Some showed significant cytotoxicity, indicating potential for cancer treatment applications (Reddy et al., 2015).

Anti-infective Properties

Research by Sanna et al. (1990) synthesized 1,2,4-triazolo[4,5-h]quinoline derivatives, including 4-ethyl-4,7-dihydro-1(2)-R-1(2)H triazolo[4,5-h]quinolin-7-one-6-carboxylic acids, to explore their potential as anti-infectives for the urinary tract. Although the study found limited antimicrobial activity, it provided insights into the structural influences on antimicrobial efficacy (Sanna et al., 1990).

properties

IUPAC Name

1-(azepan-1-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c23-17(21-11-5-1-2-6-12-21)13-24-18-20-19-16-10-9-14-7-3-4-8-15(14)22(16)18/h3-4,7-10H,1-2,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPSGGSVFUPOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone

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